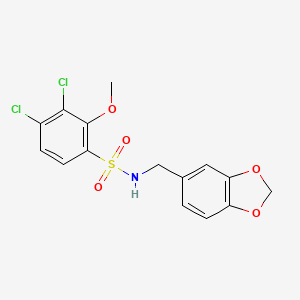

4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole" is a derivative of thiadiazole, a heterocyclic compound containing sulfur and nitrogen. Thiadiazoles have been extensively studied due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The specific compound is structurally related to several other thiadiazole derivatives discussed in the provided papers, which explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves multi-step reactions starting from various precursors. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides starts from 4-chlorobenzoic acid, undergoing esterification, hydrazination, salt formation, cyclization, and subsequent reactions to yield the final sulfonamide derivatives . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, hydrazine hydrate treatment, ring closure, and substitution reactions . These multi-step syntheses require careful control of reaction conditions and purification of intermediates to obtain the desired products with high purity.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, revealing its orthorhombic space group and unit cell parameters . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, are calculated using density functional theory (DFT) to understand the electronic distribution and potential applications of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives can participate in various chemical reactions, including sulfur transfer reactions and the formation of complexes with metal ions. For instance, 3,4-Dichloro-1,2,5-thiadiazole has been used as a sulfur transfer reagent to obtain symmetrical trisulfides and ethanedinitrile . The binding of thiadiazole-sulfonamide moieties to the zinc ion in carbonic anhydrase enzymes has been studied through X-ray crystallographic studies, providing insights into the design of enzyme inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as corrosion inhibition, antiviral activity, and potential as non-linear optical (NLO) materials, are influenced by their molecular structure. The corrosion inhibition properties of 2,5-disubstituted 1,3,4-thiadiazoles on mild steel in acidic solutions have been investigated using AC impedance techniques and correlated with quantum chemical parameters . The antiviral activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides against the tobacco mosaic virus has been evaluated, with some derivatives showing promising activity . The NLO properties of thiadiazole derivatives are also of interest due to their potential applications in optical materials .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity The compound 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole and its derivatives have been extensively studied for their synthesis processes and biological activities, particularly antimicrobial properties. For instance, a study detailed the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which exhibited moderate antimicrobial activity against certain bacterial and fungal strains (Sah et al., 2014). Furthermore, synthesis and antimicrobial activity of some new 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing 1,2,4-Triazolo nucleus were explored, with some compounds demonstrating significant inhibition on bacterial and fungal growth (Purohit et al., 2011).

Synthesis and Antiviral Activity Research on the synthesis and antiviral activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed that certain derivatives possess anti-tobacco mosaic virus activity, showcasing the potential of these compounds in antiviral applications (Chen et al., 2010).

Synthesis and Antibacterial Screening A series of novel 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing Piperazine nucleus were synthesized and screened for their antibacterial activity, with some compounds showing moderate activity towards Bacillus Subtilis and Escherichia Coli (Deshmukh et al., 2017).

Synthesis and Structural Studies The structural aspects of compounds derived from 4-(2,4-Dichlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole have been a subject of study as well. Synthesis and X-ray Crystal Studies of 6-(2-chlorophenyl)-3-methyl[1,2,4] triazolo[4,5-b][1,3,4]thiadiazole provided insights into the molecular structure and intermolecular interactions, enriching the understanding of these compounds' structural characteristics (Nanjunda-Swamy et al., 2005).

Propriétés

IUPAC Name |

4-(2,4-dichlorophenyl)-5-methylsulfanylthiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2S2/c1-14-9-8(12-13-15-9)6-3-2-5(10)4-7(6)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYNUCONWNYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(N=NS1)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![4-Imino-5-(4-methyl-1,3-thiazol-2-yl)-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B2525515.png)

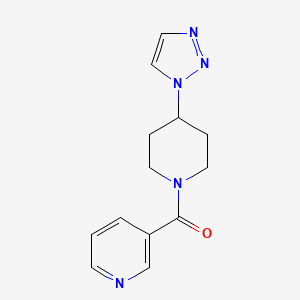

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)

![Tert-butyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2525518.png)

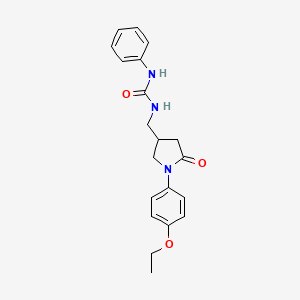

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

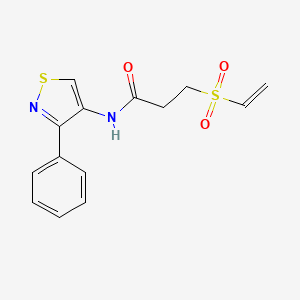

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B2525522.png)

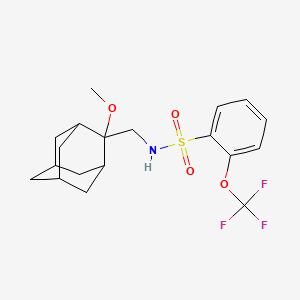

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)